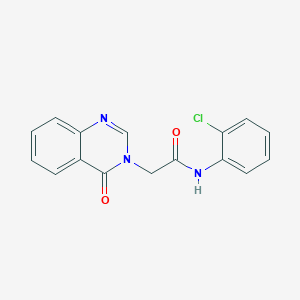

![molecular formula C23H22N2O5S B5572734 methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)

methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives often involves complex reactions, including condensation processes, to achieve the desired chemical structure. For example, compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate have been synthesized through meticulous processes that involve reactions indicative of the complexity and specificity required in creating such molecules (Vetrivelan, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, showcasing their complex arrangements and confirming their synthesized forms. This method has revealed detailed structural information, such as the arrangement of methoxycarbonyl groups and their conformation within the molecule, providing insights into the molecular geometry and electron distribution (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, underpinning their reactivity and potential applications. Their interactions can be observed through studies like the spectral, electronic structure, and biological activities analyses, offering a view into their reactive nature and stability under different conditions (Vetrivelan, 2019).

Applications De Recherche Scientifique

1. Applications in Organic Chemistry and Synthesis

Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate is involved in the synthesis of various organic compounds. For example, it plays a role in the cyclization process to form specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting its significance in the preparation of complex organic molecules (Ukrainets et al., 2014).

2. Role in Antioxidant Activity Studies

This compound has been utilized in studies to evaluate antioxidant activities. For instance, derivatives of gallic hydrazide, which incorporate methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate, have been synthesized and assessed for their antioxidant properties using various methods, demonstrating its application in medicinal chemistry research (Dighade & Parikh, 2017).

3. Liquid Crystal Research

The compound is instrumental in the development of liquid crystals. Research involving Schiff base ester liquid crystals, where this compound is a key component, focuses on their mesophase formation and stability. These studies are crucial for advancing liquid crystal technology, which has wide-ranging applications in displays and other optical devices (Ahmed et al., 2019).

4. Biological and Antibacterial Activity Research

Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate derivatives have been synthesized and tested for their biological activities. Studies have shown that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains, indicating their potential in the development of new antibacterial agents (Chohan & Shad, 2011).

5. Anion Sensing Applications

In the field of chemical sensing, derivatives of this compound have been used to create novel anion sensors. These sensors demonstrate unique spectroscopic and colorimetric properties, especially for fluoride sensing, showcasing the compound's utility in developing new sensing technologies (Ma et al., 2013).

Propriétés

IUPAC Name |

methyl 4-[[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S/c1-17-7-13-21(14-8-17)31(27,28)25-24-15-20-5-3-4-6-22(20)30-16-18-9-11-19(12-10-18)23(26)29-2/h3-15,25H,16H2,1-2H3/b24-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRIMCNUPOCOQM-BUVRLJJBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

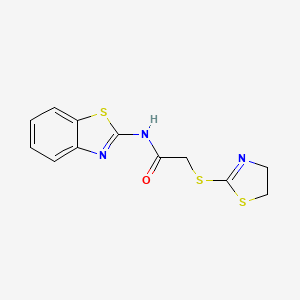

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

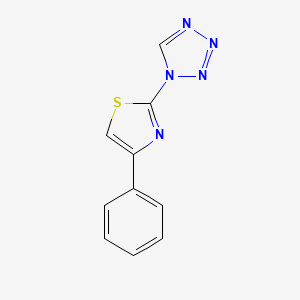

![N-(4-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5572693.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)

![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5572711.png)

![4-methyl-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5572713.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)